molecular formula C20H14N2O4S B11532248 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate

Cat. No.: B11532248
M. Wt: 378.4 g/mol
InChI Key: DLKYQRHBHSAEFA-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate is an organic compound that features a benzothiazole ring with a dioxido group, linked to a phenyl benzoate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate typically involves the reaction of 4-aminophenyl benzoate with 1,1-dioxido-1,2-benzothiazole-3-chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thioethers, and various substituted benzothiazole compounds .

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate involves its interaction with specific molecular targets. The dioxido group can form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate
  • 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobenzoate
  • 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl nicotinate

Uniqueness

Compared to similar compounds, 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate exhibits unique properties due to the presence of the benzoate moiety, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate

InChI

InChI=1S/C20H14N2O4S/c23-20(14-6-2-1-3-7-14)26-16-12-10-15(11-13-16)21-19-17-8-4-5-9-18(17)27(24,25)22-19/h1-13H,(H,21,22)

InChI Key

DLKYQRHBHSAEFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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